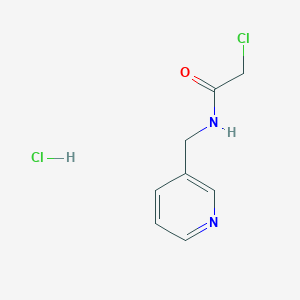
2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride
Overview
Description
2-Chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride is a chemical compound with the CAS Number: 1263276-30-7 . It has a molecular weight of 221.09 and its IUPAC name is 2-chloro-N-(3-pyridinylmethyl)acetamide hydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN2O.ClH/c9-4-8(12)11-6-7-2-1-3-10-5-7;/h1-3,5H,4,6H2,(H,11,12);1H . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Metal Complex Synthesis
New tetradentate ligands derived from 2-chloro-N-(pyridin-2-ylmethyl)acetamide have been synthesized for the creation of metal complexes, including those of chromium, manganese, iron, cobalt, nickel, copper, zinc, cadmium, and mercury. These complexes exhibit various geometries such as octahedral, square planar, and tetrahedral, as determined through spectral studies, magnetic measurements, and conductance analyses. The synthesis explores the potential of these compounds in coordination chemistry and their possible applications in catalysis or material science (Al-jeboori et al., 2010).
Biological Activity Studies
The ligand 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide, closely related to 2-chloro-N-(pyridin-3-ylmethyl)acetamide, has been utilized to synthesize metal complexes with notable biological activities. These complexes, formed with divalent and trivalent metal ions, have been assessed for their antimicrobial efficacy against strains such as Staphylococcus aureus and E.coli, demonstrating the potential of these compounds in developing new antimicrobial agents (Karim et al., 2005).
Herbicide Antidote Development
Functionalized 3-(substituted amino)thieno[2,3-b]pyridines, derived from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, have shown promising results as strong herbicide antidotes. The structural confirmation of these compounds through X-ray diffraction and 2D NMR techniques highlights their potential in agriculture for protecting crops against herbicidal damage (Dotsenko et al., 2019).
Palladium Extraction
Research has shown that novel N-substituted 2-(diphenylthiophosphoryl)acetamides ligands, incorporating pyridine fragments similar to 2-chloro-N-(pyridin-3-ylmethyl)acetamide, exhibit significant efficacy in extracting palladium (II) ions from hydrochloric acid solutions. This discovery is crucial for the recovery and preconcentration of palladium from secondary resources, offering a new avenue for the recycling and efficient use of precious metals (Turanov et al., 2017).
Safety and Hazards
The safety information for this compound indicates that it is dangerous. The hazard statements include H302-H315-H318-H335 . These statements suggest that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P330-P332+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.
Properties
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c9-4-8(12)11-6-7-2-1-3-10-5-7;/h1-3,5H,4,6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNDSFDKPGYASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263276-30-7 | |
| Record name | 2-chloro-N-[(pyridin-3-yl)methyl]acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1463327.png)



![2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1463335.png)

![Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463338.png)




![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463345.png)

